Cas no 1234885-01-8 (N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl-2-phenoxybenzamide)

N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl-2-phenoxybenzamide structure
1234885-01-8 structure
商品名:N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl-2-phenoxybenzamide
CAS番号:1234885-01-8
MF:C17H15N3O3
メガワット:309.319303750992
CID:6090156
PubChem ID:49722136

N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl-2-phenoxybenzamide 化学的及び物理的性質

名前と識別子

    • N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl-2-phenoxybenzamide
    • N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxybenzamide
    • VU0526842-1
    • 1234885-01-8
    • F5871-1949
    • AKOS024526095
    • N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxybenzamide
    • インチ: 1S/C17H15N3O3/c1-12-19-16(23-20-12)11-18-17(21)14-9-5-6-10-15(14)22-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,21)
    • InChIKey: LWTSBGJOBGAKFC-UHFFFAOYSA-N
    • ほほえんだ: C(NCC1ON=C(C)N=1)(=O)C1=CC=CC=C1OC1=CC=CC=C1

計算された属性

  • せいみつぶんしりょう: 309.11134135g/mol
  • どういたいしつりょう: 309.11134135g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 387
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 77.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl-2-phenoxybenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5871-1949-3mg
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxybenzamide
1234885-01-8
3mg
$63.0 2023-09-09
Life Chemicals
F5871-1949-20μmol
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxybenzamide
1234885-01-8
20μmol
$79.0 2023-09-09
Life Chemicals
F5871-1949-4mg
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxybenzamide
1234885-01-8
4mg
$66.0 2023-09-09
Life Chemicals
F5871-1949-20mg
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxybenzamide
1234885-01-8
20mg
$99.0 2023-09-09
Life Chemicals
F5871-1949-2mg
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxybenzamide
1234885-01-8
2mg
$59.0 2023-09-09
Life Chemicals
F5871-1949-2μmol
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxybenzamide
1234885-01-8
2μmol
$57.0 2023-09-09
Life Chemicals
F5871-1949-15mg
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxybenzamide
1234885-01-8
15mg
$89.0 2023-09-09
Life Chemicals
F5871-1949-1mg
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxybenzamide
1234885-01-8
1mg
$54.0 2023-09-09
Life Chemicals
F5871-1949-25mg
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxybenzamide
1234885-01-8
25mg
$109.0 2023-09-09
Life Chemicals
F5871-1949-75mg
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxybenzamide
1234885-01-8
75mg
$208.0 2023-09-09

N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl-2-phenoxybenzamide 関連文献

N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl-2-phenoxybenzamideに関する追加情報

N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl-2-phenoxybenzamide: A Comprehensive Overview

N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl-2-phenoxybenzamide (CAS No. 1234885-01-8) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound belongs to the class of benzamides and is characterized by its phenoxybenzamide core and a substituted 1,2,4-oxadiazole moiety. The presence of these functional groups imparts distinct chemical and biological properties that make it a valuable candidate for various drug discovery efforts.

The chemical structure of N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl-2-phenoxybenzamide consists of a benzene ring attached to a phenoxy group at the 2-position and an amide group at the 1-position. The amide is further substituted with a methylated 1,2,4-oxadiazole ring, which is linked to the benzene ring via a methylene bridge. This intricate arrangement of functional groups provides a robust scaffold for exploring its pharmacological activities.

Recent studies have highlighted the potential of N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl-2-phenoxybenzamide in various therapeutic areas. One notable application is its use as an anti-inflammatory agent. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it could be a promising candidate for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl-2-phenoxybenzamide has also been investigated for its potential as an anticancer agent. Studies conducted in vitro have demonstrated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For instance, it has been shown to inhibit the Akt/mTOR pathway, which is frequently dysregulated in various types of cancer. These results indicate that it may have therapeutic potential in cancer treatment.

The pharmacokinetic properties of N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl-2-phenoxybenzamide have also been studied to assess its suitability for clinical development. Preliminary data suggest that it has favorable oral bioavailability and metabolic stability, which are crucial factors for drug candidates. However, further research is needed to optimize its pharmacokinetic profile and ensure optimal therapeutic efficacy.

Safety and toxicity studies are essential for evaluating the potential risks associated with any new drug candidate. Preclinical studies have indicated that N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl-2-phenoxybenzamide exhibits low toxicity at therapeutic doses. However, comprehensive safety assessments are ongoing to ensure its long-term safety and tolerability in humans.

In conclusion, N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl-2-phenoxybenzamide (CAS No. 1234885-01-8) is a promising compound with diverse therapeutic applications. Its unique chemical structure and biological activities make it a valuable candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical utility.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD